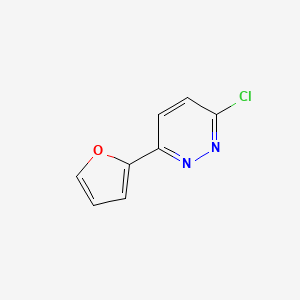
3-Chloro-6-(furan-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-6-(furan-2-yl)pyridazine” is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Chloro-6-(furan-2-yl)pyridazine” is 1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Chloro-6-(furan-2-yl)pyridazine” is a solid compound . It has a molecular weight of 180.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Chloro-6-(furan-2-yl)pyridazine and its derivatives are primarily utilized in the synthesis of heterocyclic compounds, which are of significant pharmaceutical importance. A study demonstrated the synthesis of a pyridazine analog, focusing on the characterization of its structure using various spectroscopic techniques and X-ray diffraction. The research also explored the compound's theoretical properties through Density Functional Theory (DFT) calculations and analyzed the molecular interactions using Hirshfeld surface analysis and energy frameworks (Sallam et al., 2021).
Chemical Reactivity and Molecular Synthesis
3-Chloro-6-(furan-2-yl)pyridazine is a key component in the synthesis of energy-rich compounds and complex heterocyclic structures. It is involved in cycloaddition reactions, contributing to the formation of oligoheterocycles with sequences that are not easily accessible through other synthetic methods. This reactivity opens avenues for creating a wide range of structures integral to medicinal and material chemistry (Sauer et al., 2001).
Surface Protection and Corrosion Inhibition
Derivatives of 3-Chloro-6-(furan-2-yl)pyridazine have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion, particularly in acidic environments. Studies employing electrochemical techniques have shown that these derivatives can significantly reduce the rate of steel corrosion, making them valuable in industrial applications where metal preservation is crucial (Olasunkanmi et al., 2018).
Biological Activity and Computational Chemistry
Recent research has highlighted the biological properties of pyridazine derivatives, including anti-tumor and anti-inflammatory activities. Advanced computational methods and spectroscopic techniques are used to characterize the synthesized compounds, providing insights into their potential therapeutic applications. Molecular docking studies are also performed to predict the interaction of these compounds with biological targets, supporting their development in drug discovery (Sallam et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSMYGJZRFJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301582 |
Source


|
| Record name | 3-Chloro-6-(2-furanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(furan-2-yl)pyridazine | |
CAS RN |
38530-08-4 |
Source


|
| Record name | 3-Chloro-6-(2-furanyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38530-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(2-furanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

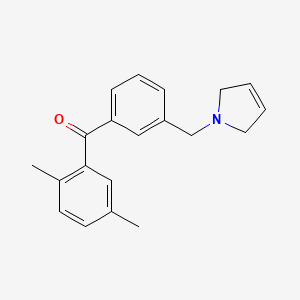
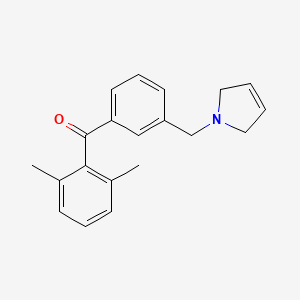
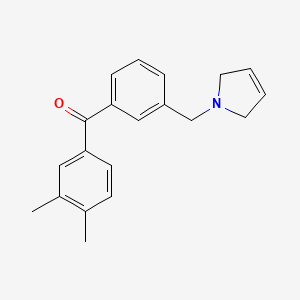
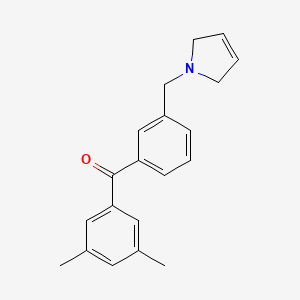
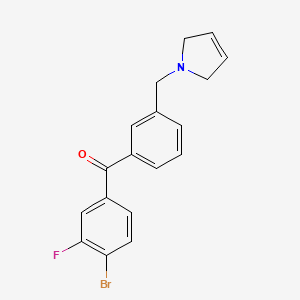
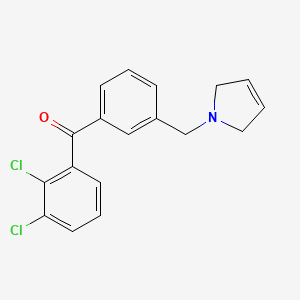
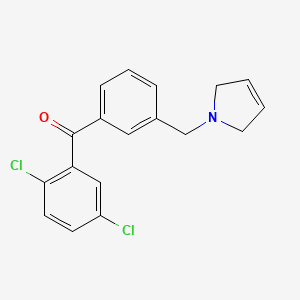
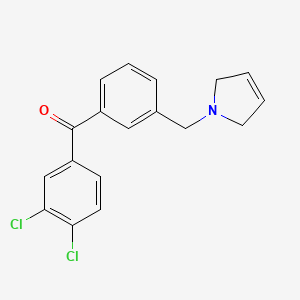
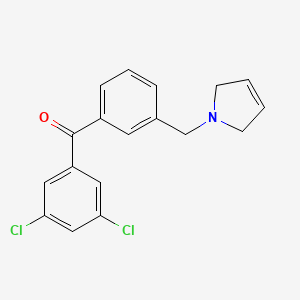
![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)
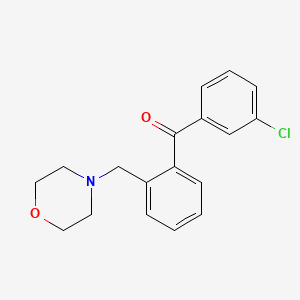
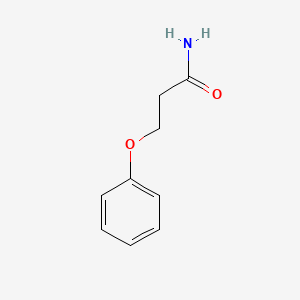
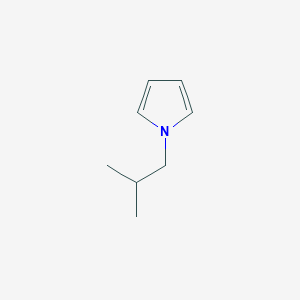
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)